Macrolid-Lactame
Macrolide lactams are a class of natural products derived from bacterial secondary metabolites, known for their broad-spectrum antimicrobial activity. These compounds exhibit potent inhibitory effects against various Gram-positive bacteria and some Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. The macrocyclic lactam ring structure is a key feature of macrolides, which typically consists of 12 to 16 carbon atoms in a large ring, providing a stable and rigid framework that contributes to their bioavailability and efficacy.
Structural variations among different macrolide lactams can lead to differences in their pharmacological properties. For example, the introduction of hydroxyl groups or other functional groups may improve antibiotic activity, reduce toxicity, or enhance oral absorption. Macrolides are commonly used in clinical settings for treating respiratory tract infections, skin and soft tissue infections, and as prophylaxis before certain surgeries. However, due to their narrow therapeutic window, careful administration is required to minimize the risk of adverse effects such as gastrointestinal disturbances and liver dysfunction.

Struktur | Chemischer Name | CAS | MF |
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Clavatustide A | 1602982-13-7 | C27H25N3O5 |
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37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 | 155684-96-1 | C55H95NO13Si2 |
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Everolimus | 159351-69-6 | C53H83NO14 |
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42-O-2-Hydroxy2-(trimethylammonio)ethoxyphosphinyloxyethyl Rapamycin Inner Salt >75% | 1062645-51-5 | C58H95N2O17P |
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22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 | 134556-79-9 | C50H85NO12Si |
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Pimecrolimus | 137071-32-0 | C43H68ClNO11 |
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Clavatustide B | 1581723-72-9 | C26H23N3O5 |
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Ascomycin | 104987-12-4 | C43H69NO12 |
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(6R,7S,10R,11R,12E,17E,19E,21S)-6-2-(diethylamino)ethanesulfonyl-21-hydroxy-11,19-dimethyl-10-(propan-2-yl)-9,26-dioxa-3,15,28-triazatricyclo23.2.1.0,3,7octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | 2743429-97-0 | C34H50N4O9S |
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Dihydro FK-506 | 104987-30-6 | C44H71NO12 |
Verwandte Literatur
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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